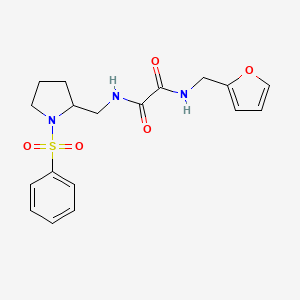

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .

Molecular Structure Analysis

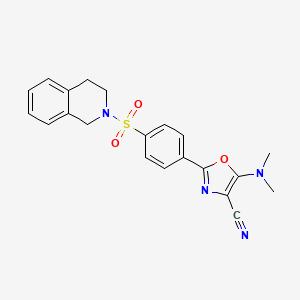

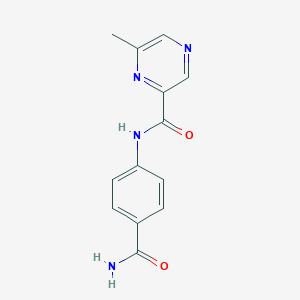

The molecular structure of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is characterized by a chemical formula of C9H9Cl2N . The average molecular weight is 202.08 .Chemical Reactions Analysis

The specific chemical reactions involving 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures serve as key frameworks in many pharmaceuticals due to their biological and chemical properties .

Antimicrobial Agents

Compounds derived from tetrahydroquinoline have shown potential as antimicrobial agents. The dichloro groups in 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be modified to enhance their interaction with bacterial cell walls, leading to the development of new antibiotics .

Anticancer Research

The core structure of tetrahydroquinoline is present in many molecules with anticancer activity. Researchers are exploring derivatives of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride for their potential to inhibit cancer cell growth and proliferation .

Alzheimer’s Disease Therapy

The chelating properties of tetrahydroquinoline derivatives make them suitable for research into Alzheimer’s disease therapies. They can bind to metal ions that are implicated in the disease’s pathology, potentially leading to new treatment options .

Enzyme Inhibition

This compound has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the synthesis of neurotransmitters. Inhibiting this enzyme can have therapeutic applications in various neurological disorders .

Material Science

In material science, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride can be used to synthesize organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor materials .

Mecanismo De Acción

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .

Mode of Action

7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine and epinephrine in the body .

Biochemical Pathways

Given its target, it is likely to impact thecatecholamine biosynthesis pathway , which could have downstream effects on various physiological processes such as mood regulation, stress response, and cardiovascular function.

Result of Action

The molecular and cellular effects of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride’s action are likely related to its inhibition of phenylethanolamine N-methyltransferase and the subsequent modulation of norepinephrine and epinephrine levels . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-3-6-2-1-5-12-9(6)8(7)11;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPURRLYMZYIGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)

![1-[2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2590734.png)

![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)